molecular formula C12H9IN2 B1619075 4-Iodoazobenzene CAS No. 6639-27-6

4-Iodoazobenzene

Cat. No. B1619075
CAS RN: 6639-27-6
M. Wt: 308.12 g/mol
InChI Key: FZGGOXVHDTXWIK-UHFFFAOYSA-N
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Description

4-Iodoazobenzene is a type of azobenzene, which is a class of compounds that have found applications in a wide variety of systems due to their ability to induce photo-responsive behavior through facile trans (E) to cis (Z) isomerization . The molecular formula of 4-Iodoazobenzene is C12H9IN2 .


Synthesis Analysis

The classical methods for the synthesis of azo compounds, such as 4-Iodoazobenzene, include the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .


Molecular Structure Analysis

Azobenzene-based materials, including 4-Iodoazobenzene, have the ability to undergo photoisomerization from the more stable E form to the Z form . This property is particularly useful in the development of light-responsive materials .


Chemical Reactions Analysis

Azobenzenes, including 4-Iodoazobenzene, are known to undergo photoisomerization, which is a process where the molecule is photochemically switched between the thermodynamically stable (E)-isomer and the metastable (Z)-isomer .


Physical And Chemical Properties Analysis

4-Iodoazobenzene has a molecular weight of 308.118 Da . As an azobenzene, it has the ability to undergo photoisomerization, which allows it to be used in the development of light-responsive materials .

Scientific Research Applications

Oxidative Polymerization

4-Iodoazobenzene plays a role in oxidative polymerization. A study investigated the oxidative polymerization of 4-aminoazobenzene under the action of iodine, which led to the formation of poly(4-aminoazobenzene) with varying molecular masses. This polymer contains imino-1,4-phenylenazo-1,4-phenylene units, and the process also results in the formation of 3-iodo-4-aminoazobenzene (Durgaryan, Arakelyan, & Durgaryan, 2009).

Intramolecular Substitution in Photolysis

4-Iodoazobenzene is involved in intramolecular aromatic ipso-substitution during photolysis. This process leads to the formation of various compounds such as azobenzenes and biphenyls through hydrogen abstraction and intramolecular cyclization (Benati, Spagnolo, Tundo, & Zanardi, 1979).

Synthesis of Derivatives

4-Iodoazobenzene is an important synthetic intermediate. It is extensively applied in synthesizing azobenzene derivatives. The structure of these derivatives is confirmed through various techniques like infrared spectrum and melting point analysis (Xiong, 2012).

Solute-Solvent Interactions

The study of electronic absorption spectra of 4-aminoazobenzene, which is related to 4-Iodoazobenzene, under an external electric field, revealed that solute-solvent interactions significantly influence the absorption intensity. These findings are vital for understanding and designing new materials and biological systems (Prezhdo et al., 2008).

Mercuration Reactions

The mercuration of azobenzene, closely related to 4-Iodoazobenzene, mainly occurs at the ortho-position. This process results in the formation of chloromercuriazobenzene and diiodoazobenzene, demonstrating the reactivity and potential utility of these compounds in various chemical transformations (Roling, Dill, & Rausch, 1974).

Future Directions

Azobenzenes, including 4-Iodoazobenzene, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . Their use continues to expand towards new high-tech applications, including the development of red-light-responsive azobenzenes and emerging application areas of photopharmacology, photoswitchable adhesives, and biodegradable materials for drug delivery .

properties

IUPAC Name

(4-iodophenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGOXVHDTXWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280237
Record name 4-Iodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoazobenzene

CAS RN

6639-27-6
Record name 4-Iodoazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
U Siemeling, C Bruhn, M Meier… - … für Naturforschung B, 2008 - degruyter.com
A broad range of azobenzene derivates of the general type IpC 6 H 4 -N=NpC 6 H 4 -X (1) have been prepared. In the case of X = Ph (b), C≡C-Fc (e, Fc = ferrocenyl), OMe (g), Oi-Pr (i), …
PV Roling - The Journal of Organic Chemistry, 1975 - ACS Publications
… The reactivities of 2-bromo-, 2-chloro-, 3-iodo-, and 4-iodoazobenzene are contrasted to that of 2-iodoazobenzene. Substitution reactions of 2,6-diiodo- and 2,2'-diiodoazobenzene are …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
F Hamelmann, U Heinzmann, U Siemeling… - Applied surface …, 2004 - Elsevier
… The preparation of 4-trichlorosilylazobenzene was achieved by lithiation of 4-iodoazobenzene … 4-Iodoazobenzene gave results superior to those of the bromo analogue. A similar result …
GM Badger, RJ Drewer, GE Lewis - Australian Journal of …, 1964 - CSIRO Publishing
… 4-Iodoazubenzene A suspension of 4-iodoazobenzene (3.00 g) in 2 2 ~ sulphuric acid (120 ml) in a glass culturejar (30 by 23 by 6 om) was exposed to sunlight (summer) for 9 days. …
Number of citations: 44 www.publish.csiro.au
HF Root, JW Irvine, RD EVANS, L Reiner… - Journal of the …, 1944 - jamanetwork.com
… A dose of 25 units of radioactive insulin-4-iodoazobenzene … Rate ofinsulin absorption after subcutaneous injection of 25 units of radioactive insulin-4-iodoazobenzene (diabetic patients …
Number of citations: 31 jamanetwork.com
M Matsui, K Yamada, K Funabiki - Tetrahedron, 2005 - Elsevier
… 4-Dimethylamino-4′-iodoazobenzene (1) reacted with butyl lithium followed by the reaction with ethyl fluoroacetates 2a, 2b, and 2d gave the corresponding azobenzenes 3a, 3b, and …
K Kakiage, T Abe, M Yamamura, T Kyomen… - Key Engineering …, 2016 - Trans Tech Publ
… group (1) was synthesized by lithiation of 4-iodoazobenzene with t-BuLi in ether, followed … work, was synthesized by lithiation of 4-iodoazobenzene followed by substitution with ClSiPh(…
Number of citations: 4 www.scientific.net
BC Yu, Y Shirai, JM Tour - Tetrahedron, 2006 - Elsevier
… The excellent yield of 4′-bromo-4-iodoazobenzene (entry 8) is particularly noteworthy because the compound could be useful for non-symmetric azobenzene OPE synthesis. The …
S Suwasia, S Venkataramani, SA Babu - Organic & Biomolecular …, 2023 - pubs.rsc.org
… Having explored the C–H arylation of various carboxamides with 4-iodoazobenzene (4a), we then … Accordingly, various 4-iodoazobenzene derivatives 4b–h and 4k (Scheme 3) were …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
K Kakiage, M Yamamura, T Kyomen… - Key Engineering …, 2015 - Trans Tech Publ
… were synthesized by lithiation of 4-iodoazobenzene followed by substitution reaction with … also synthesized by lithiation of 4-iodoazobenzene followed by substitution with ClSiMe2OMe […
Number of citations: 2 www.scientific.net

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